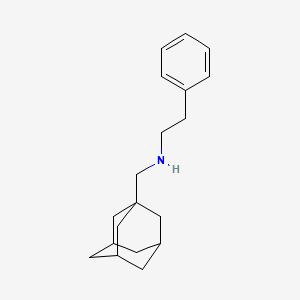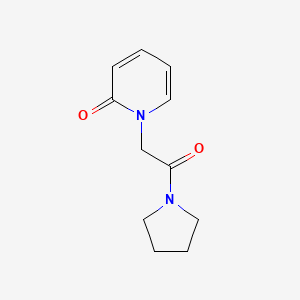
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid, also known as L-AP3, is a non-proteinogenic amino acid that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in biochemical and physiological studies.
作用机制
The mechanism of action of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is related to its ability to block mGluR1 and mGluR5. These receptors are involved in the modulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. By blocking these receptors, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid can modulate synaptic transmission and plasticity, which can have significant effects on neuronal function.
Biochemical and physiological effects:
The biochemical and physiological effects of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid are related to its ability to modulate synaptic transmission and plasticity. In animal models, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been shown to reduce pain sensitivity, which suggests that it may have potential applications in the treatment of chronic pain. (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has also been shown to affect learning and memory, which suggests that it may have potential applications in the treatment of cognitive disorders.
实验室实验的优点和局限性
The advantages of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its specificity and potency in blocking mGluR1 and mGluR5. This allows researchers to study the role of these receptors in different physiological and pathological conditions. However, the limitations of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its potential off-target effects, which can affect the interpretation of the results.
未来方向
There are several future directions for the study of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid. One direction is the development of more specific and potent mGluR1 and mGluR5 antagonists, which can be used to study the role of these receptors in different physiological and pathological conditions. Another direction is the study of the potential therapeutic applications of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in the treatment of chronic pain and cognitive disorders. Further research is needed to fully understand the potential of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in different fields of study.
Conclusion:
In conclusion, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is a non-proteinogenic amino acid that has gained significant attention in the field of scientific research due to its potential applications in different fields. The synthesis of this compound requires a high level of expertise in organic chemistry, and it has been extensively studied for its potential applications in neuroscience, pain perception, and cognitive disorders. The mechanism of action of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is related to its ability to block mGluR1 and mGluR5, which can modulate synaptic transmission and plasticity. The advantages of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its specificity and potency, while the limitations are related to its potential off-target effects. The future directions for the study of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid include the development of more specific and potent mGluR1 and mGluR5 antagonists and the study of its potential therapeutic applications.
合成方法
The synthesis of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid can be achieved through several methods. One of the most common methods is the use of L-glutamic acid as a starting material, which is then converted into (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid through a series of chemical reactions. Another method involves the use of protected intermediates, which are then deprotected to obtain the final product. The synthesis of this compound requires a high level of expertise in organic chemistry, and the yield of the final product can vary depending on the method used.
科学研究应用
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been extensively studied for its potential applications in different fields. In neuroscience, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been used to study the mechanism of synaptic transmission and plasticity. It has been shown to block the metabotropic glutamate receptor subtype 1 (mGluR1) and mGluR5, which are involved in the modulation of synaptic plasticity. (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has also been used in the study of pain perception, where it has been shown to reduce pain sensitivity in animal models.
属性
IUPAC Name |
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-12(17)8-7-11(14(19)20)16-13(18)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,17)(H,16,18)(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIEBFHGAMOER-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)


![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)


![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
